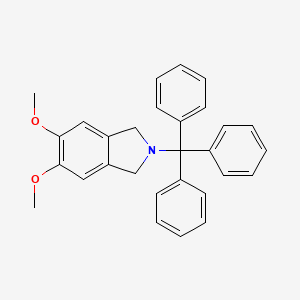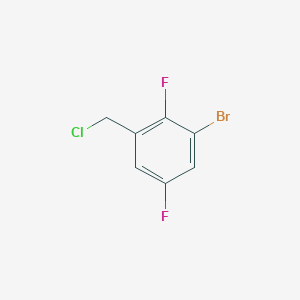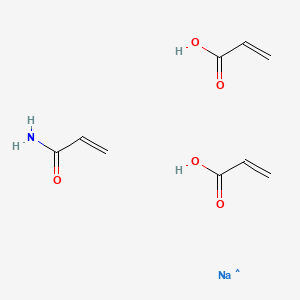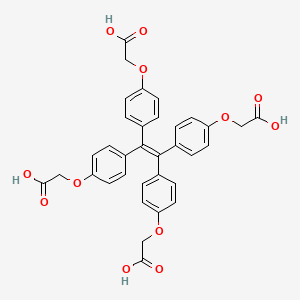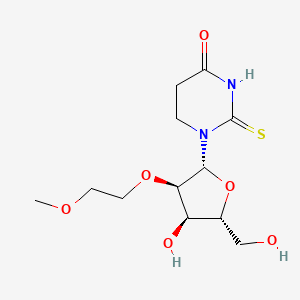![molecular formula C22H25N3O7 B12337050 Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is a modified nucleoside that has garnered significant interest in the biomedical field. This compound is known for its role in the research and development of antiviral drugs and treatments for diseases caused by viral infections. The modification involves the addition of a methyl group to the 2’-OH position of the ribose moiety in uridine, which can alter the properties and functions of RNA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- typically involves multiple stepsThe naphthalenylmethyl group is then attached through a series of reactions involving amide bond formation . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical applications .
化学反応の分析
Types of Reactions
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the uridine molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the naphthalenylmethyl group, affecting the compound’s overall properties.
Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry.
Biology: The compound is utilized in the study of RNA modifications and their effects on RNA stability and function.
Medicine: It plays a crucial role in the development of antiviral drugs and treatments for viral infections.
Industry: The compound is used in the production of nucleic acid-based drugs, which have applications in gene therapy and other advanced medical treatments.
作用機序
The mechanism of action of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- involves its incorporation into RNA molecules, where it can modulate RNA structure and function. The methylation at the 2’-OH position of the ribose moiety can enhance RNA stability and resistance to degradation . Additionally, the naphthalenylmethyl group can interact with specific molecular targets, influencing various cellular pathways and processes .
類似化合物との比較
Similar Compounds
2’-O-Methyluridine: This compound is similar in structure but lacks the naphthalenylmethyl group.
5-Methyluridine: Another related compound, which has a methyl group at the 5-position of the uracil ring.
Uniqueness
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is unique due to the presence of both the 2’-O-methyl and naphthalenylmethyl groups. This dual modification provides enhanced stability and specific interactions with molecular targets, making it a valuable compound in biomedical research and drug development .
特性
分子式 |
C22H25N3O7 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxo-1,3-diazinane-5-carboxamide |
InChI |
InChI=1S/C22H25N3O7/c1-31-18-17(27)16(11-26)32-21(18)25-10-15(20(29)24-22(25)30)19(28)23-9-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-18,21,26-27H,9-11H2,1H3,(H,23,28)(H,24,29,30)/t15?,16-,17-,18-,21-/m1/s1 |
InChIキー |
DJDGKLZSXBRXER-XPXLCUOCSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
正規SMILES |
COC1C(C(OC1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
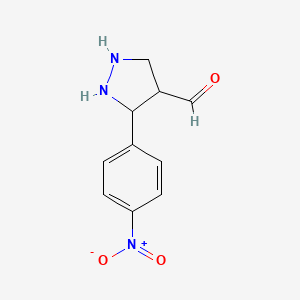
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
